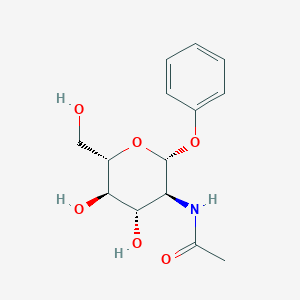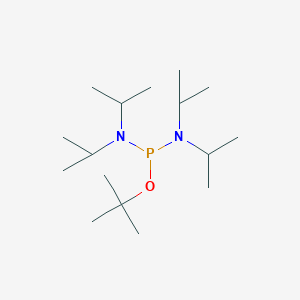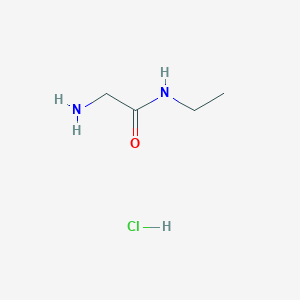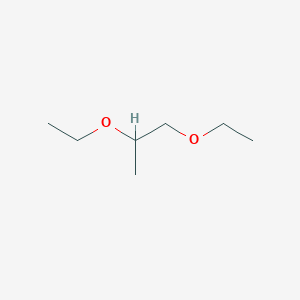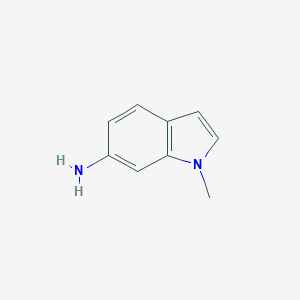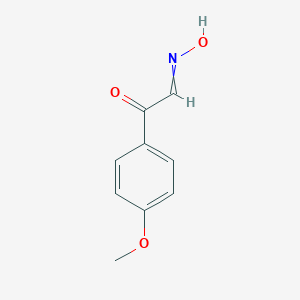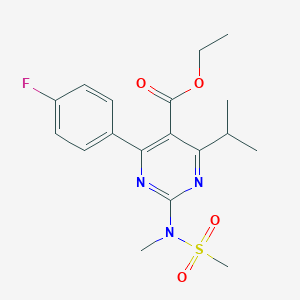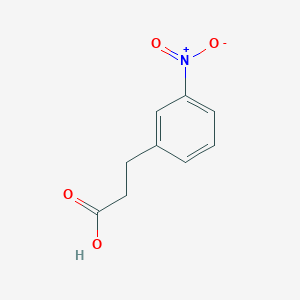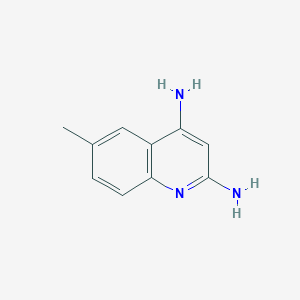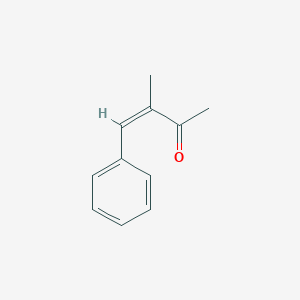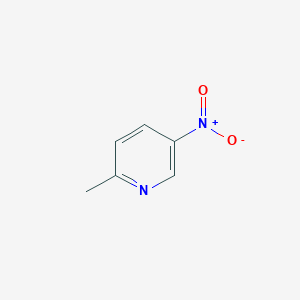
Gelsemine
Vue d'ensemble
Description
La gelsémine est un alcaloïde indolique isolé des plantes à fleurs du genre Gelsemium, en particulier Gelsemium sempervirens et Gelsemium elegans . Ce composé est hautement toxique et agit comme un paralysant, l'exposition pouvant entraîner la mort . Malgré sa toxicité, la gelsémine a montré un potentiel dans la recherche pharmacologique pour ses activités biologiques, notamment son rôle d'agoniste du récepteur de la glycine mammalien .
Applications De Recherche Scientifique
Mécanisme D'action
Gelsemine exerts its effects primarily by acting as an agonist of the mammalian glycine receptor . This interaction leads to an inhibitory postsynaptic potential in neurons following chloride ion influx, resulting in muscle relaxation and, in high doses, paralysis . This compound also interacts with GABA A receptors, further contributing to its inhibitory effects on neuronal excitability .
Similar Compounds:
Gelsevirine: This compound shares structural similarities with this compound and exhibits similar biological activities.
Humantenmine: Although structurally related, humantenmine does not display significant activity on glycine receptors.
Uniqueness of this compound: this compound’s unique structure, with its hexacyclic cage and multiple chiral centers, sets it apart from other similar compounds . Its potent activity as a glycine receptor agonist and its potential therapeutic applications make it a compound of significant interest in pharmacological research .
Safety and Hazards
Orientations Futures
Gelsemine has potential therapeutic applications in treating nervous system diseases . It has been shown to alleviate neuroinflammation and cognitive impairments in Aβ oligomer-treated mice . This opens a novel perspective for the development of this compound-based therapeutics against Aβ-associated neurodegeneration disorders, including Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
Gelsemine has generally potent activity as an agonist of the mammalian glycine receptor . The activation of this receptor leads to an inhibitory postsynaptic potential in neurons following chloride ion influx, and systemically, to muscle relaxation of varying intensity and deleterious effect . Inhibition of xanthine oxidase and lipid peroxidation activities were noted, along with "increased production and/or activity of anti-oxidants, both enzymatic and non-enzymatic" .
Cellular Effects
This compound has been shown to penetrate the brain, and could produce neurological activities, such as anxiolytic and neuralgia-alleviating effects . It significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer, a main neurotoxin of Alzheimer’s disease (AD) . This compound substantially prevented Aβ oligomer-induced over-activation of microglia and astrocytes, indicating that this compound might reduce AD-related gliosis .
Molecular Mechanism
This compound’s mechanism of action involves the regulation of production of endogenous neurosteroids through glycinergic receptors . It also participates in phosphorylation reactions and nitric oxide synthesis processes . It is involved in several signaling pathways, including the neuroactive ligand-receptor interaction signaling pathway, calcium signaling pathway, and MAPK signaling pathway .
Temporal Effects in Laboratory Settings
This compound has been found to produce strong analgesic effects under chronic pain conditions, without developing tolerance . This suggests that this compound’s effects are stable over time, making it a potential candidate for long-term use in analgesia for cancer patients .
Dosage Effects in Animal Models
In animal models, this compound at low concentrations (5–10 μg/kg) significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer . High-dose usage is prone to poisoning, aggravating the patient’s conditions .
Metabolic Pathways
The metabolic pathways of this compound involve demethylation and glycine conjugation . It also interacts with enzymes involved in these pathways .
Transport and Distribution
This compound is widely distributed in tissues and can cross the blood-brain barrier . It is mainly accumulated in the pith region and gradually decreases from pith to epidermis .
Subcellular Localization
Subcellular localization experiments demonstrated that GeRAV1, a transcription factor from Gelsemium elegans, is a nucleoprotein
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse totale de la gelsémine a été un sujet d'intérêt pour de nombreux chimistes en raison de sa structure complexe. Plusieurs stratégies de synthèse ont été développées, notamment :
Réarrangement Anionique Aza-Cope : Cette méthode implique le réarrangement d'un intermédiaire anionique pour former le produit souhaité.
Cyclisation Énol-Oxonium : Cette approche utilise des réactions de cyclisation pour construire le squelette de la gelsémine.
Réaction de Diels-Alder Asymétrique : Cette méthode utilise une réaction de Diels-Alder asymétrique pour obtenir la stéréochimie souhaitée.
Méthodes de Production Industrielle : La production industrielle de gelsémine n'est pas courante en raison de sa toxicité et de sa structure complexe. La plupart de la gelsémine utilisée dans la recherche est extraite de sources naturelles, en particulier de Gelsemium elegans .
Analyse Des Réactions Chimiques
Types de Réactions : La gelsémine subit diverses réactions chimiques, notamment :
Oxydation : La gelsémine peut être oxydée pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la gelsémine.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de gelsémine.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les agents alkylants.
Produits Majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de divers dérivés oxydés de la gelsémine .
4. Applications de la Recherche Scientifique
La gelsémine a plusieurs applications de recherche scientifique, notamment :
5. Mécanisme d'Action
La gelsémine exerce ses effets principalement en agissant comme un agoniste du récepteur de la glycine mammalien . Cette interaction conduit à un potentiel postsynaptique inhibiteur dans les neurones suite à l'afflux d'ions chlorure, entraînant une relaxation musculaire et, à des doses élevées, une paralysie . La gelsémine interagit également avec les récepteurs GABA A, contribuant davantage à ses effets inhibiteurs sur l'excitabilité neuronale .
Composés Similaires :
Gelsevirine : Ce composé présente des similitudes structurales avec la gelsémine et présente des activités biologiques similaires.
Humantenmine : Bien que structurellement apparentée, l'humantenmine ne présente pas d'activité significative sur les récepteurs de la glycine.
Unicité de la Gelsémine : La structure unique de la gelsémine, avec sa cage hexacyclique et ses multiples centres chiraux, la distingue des autres composés similaires . Sa puissante activité d'agoniste du récepteur de la glycine et ses applications thérapeutiques potentielles en font un composé d'intérêt majeur en recherche pharmacologique .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Gelsemine involves several steps starting from commercially available starting materials.", "Starting Materials": [ "2,4-dinitrophenol", "methylamine hydrochloride", "acetic anhydride", "sodium borohydride", "1,2-dibromoethane", "sodium hydroxide", "palladium on carbon", "magnesium sulfate", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 2,4-dinitrophenol with sodium borohydride in methanol to obtain 2,4-diaminophenol", "Step 2: Alkylation of 2,4-diaminophenol with 1,2-dibromoethane in the presence of sodium hydroxide to obtain N-(2,4-diaminophenyl)-2-bromoethylamine", "Step 3: Reduction of N-(2,4-diaminophenyl)-2-bromoethylamine with palladium on carbon in the presence of hydrogen gas to obtain N-(2,4-diaminophenyl)ethylamine", "Step 4: Condensation of N-(2,4-diaminophenyl)ethylamine with acetic anhydride in chloroform to obtain N-(2,4-diacetamidophenyl)ethylamine", "Step 5: Treatment of N-(2,4-diacetamidophenyl)ethylamine with methylamine hydrochloride in methanol to obtain gelsemine", "Step 6: Purification of gelsemine using magnesium sulfate and recrystallization from water" ] } | |
| 509-15-9 | |
Formule moléculaire |
C20H22N2O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(2'S,3S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11?,13?,15?,16?,17?,19-,20-/m0/s1 |
Clé InChI |
NFYYATWFXNPTRM-KJWRJJNGSA-N |
SMILES isomérique |
CN1C[C@]2(C3CC4[C@]5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |
SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |
SMILES canonique |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |
Apparence |
Powder |
Color/Form |
CRYSTALS FROM ACETONE |
melting_point |
178 °C |
| 509-15-9 | |
Pictogrammes |
Acute Toxic |
Solubilité |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS |
Synonymes |
(+)-Gelsemine; NSC 21729; [3R-(3α,4aβ,5α,8α,8aβ,9S*,10S*)]-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3’-[3H]indol]-2’(1’H)-one; (3R,3’S,4aR,5S,8S,8aS,9S)-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


